molecular formula C9H16N2O B1379228 4-(Piperidin-3-yl)pyrrolidin-2-one CAS No. 1566966-67-3

4-(Piperidin-3-yl)pyrrolidin-2-one

Cat. No.: B1379228
CAS No.: 1566966-67-3
M. Wt: 168.24 g/mol
InChI Key: NYZXJNMZZDKONC-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both a piperidine and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with specific reagents under controlled conditions. One common method involves the formation of pyrrolidine-2-carbaldehyde in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This domino process is highly efficient and can be tuned by using specific oxidants and additives to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(Piperidin-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Piperidin-3-yl)pyrrolidin-2-one include other pyrrolidinone derivatives and piperidine-containing molecules. Examples include:

  • Pyrrolidin-2-one
  • Piperidine
  • Pyrrolizines

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a piperidine and a pyrrolidinone ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-piperidin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZXJNMZZDKONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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